molecular formula C19H28N4OS B12906854 S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) dodecanethioate CAS No. 133280-17-8

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) dodecanethioate

Cat. No.: B12906854
CAS No.: 133280-17-8
M. Wt: 360.5 g/mol
InChI Key: DXGHDLQDIZUYAC-UHFFFAOYSA-N
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Description

S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate, which includes a vinyl group and a dodecanethioate moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate typically involves the formation of the pyrazolopyrazine core followed by the introduction of the vinyl and dodecanethioate groups. One common method involves the reaction of 1-vinyl-1H-pyrazolo[3,4-b]pyrazine with dodecanethiol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The pyrazolopyrazine core can be reduced to form dihydropyrazolopyrazines.

    Substitution: The dodecanethioate group can be substituted with other thiol groups or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The dodecanethioate moiety enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The pyrazolopyrazine core is responsible for the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate stands out due to its unique combination of a vinyl group and a dodecanethioate moiety. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and improved membrane permeability, which are not commonly observed in other similar compounds .

Properties

CAS No.

133280-17-8

Molecular Formula

C19H28N4OS

Molecular Weight

360.5 g/mol

IUPAC Name

S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate

InChI

InChI=1S/C19H28N4OS/c1-3-5-6-7-8-9-10-11-12-13-18(24)25-17-15-20-19-16(22-17)14-21-23(19)4-2/h4,14-15H,2-3,5-13H2,1H3

InChI Key

DXGHDLQDIZUYAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)SC1=CN=C2C(=N1)C=NN2C=C

Origin of Product

United States

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